3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide
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Overview
Description
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C6H10BrF2N·HBr. It is a pyrrolidine derivative that contains bromine and fluorine atoms, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of 3-bromo-1-pyrrolidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of hydrogenated pyrrolidine derivatives.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated pyrrolidine derivative with different functional groups.
1-(2,2-Difluoroethyl)pyrrolidine: Lacks the bromine atom but shares the difluoroethyl group.
3-Bromo-1-methylpyrrolidine: Contains a methyl group instead of the difluoroethyl group.
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is unique due to the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C6H11Br2F2N |
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Molecular Weight |
294.96 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H10BrF2N.BrH/c7-5-1-2-10(3-5)4-6(8)9;/h5-6H,1-4H2;1H |
InChI Key |
WXVYIPHZCGAALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1Br)CC(F)F.Br |
Origin of Product |
United States |
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